

Application Note: Formulating Caprooyl Tetrapeptide-3 in Liposomal Delivery Systems

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Compound of Interest

Compound Name: Caprooyl Tetrapeptide-3 acetate

Cat. No.: B606470

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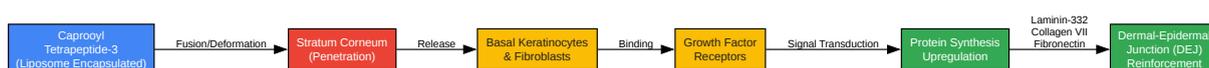
Abstract & Rationale

Caprooyl Tetrapeptide-3 (CT-3) is a biomimetic lipopeptide designed to reinforce the Dermal-Epidermal Junction (DEJ).^[1] By mimicking Hepatocyte Growth Factor (HGF) signaling, it stimulates the synthesis of Laminin-332 (Laminin-5), Collagen VII, and Fibronectin. While the caprooyl (C6 fatty acid) tail confers some lipophilicity to the hydrophilic KGHK peptide sequence, skin permeation remains a rate-limiting step for efficacy.

This guide details the encapsulation of CT-3 into Elastic Liposomes (Transfersomes) or Rigid Liposomes, depending on the target release profile. Liposomal delivery protects the peptide from epidermal proteases and enhances penetration through the stratum corneum via vesicle deformability or fusion.

Mechanism of Action & Target Site

Understanding the biological target is critical for designing the carrier. CT-3 targets the DEJ to improve skin cohesion.^{[1][2][3][4]} The delivery system must therefore penetrate the Stratum Corneum and release the payload at the basal layer of the epidermis.



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Figure 1: Mechanism of Action for Caprooyl Tetrapeptide-3. The liposomal carrier facilitates transit through the Stratum Corneum to reach viable cells at the DEJ.

Pre-Formulation Data & Material Selection

Physicochemical Profile

- Molecule: Caprooyl-Lys-Gly-His-Lys (Caprooyl-KGHK).
- Molecular Weight: ~554 Da.[5]
- Solubility: Amphiphilic.[6] The lysine-rich head is hydrophilic; the caprooyl tail is lipophilic.
- Isoelectric Point (pI): Basic (due to Lys/His residues). Positive charge at neutral pH.

Lipid Selection Strategy

The choice of lipid dictates the "stiffness" of the liposome.

Component	Role	Recommended Material
Bulk Lipid	Forms the bilayer.	HSPC (Hydrogenated Soy PC) for rigid, stable vesicles (). POPC for fluid, permeable vesicles ().
Stabilizer	Modulates membrane fluidity; prevents leakage.	Cholesterol (Sheep wool or synthetic).
Edge Activator (Optional)	Increases vesicle deformability for skin penetration.	Sodium Cholate or Tween 80 (creates "Transfersomes").
Stealth Agent (Optional)	Prevents aggregation; steric stabilization.	DSPE-PEG2000.

Protocol: Thin Film Hydration (Bilayer Integration)

Rationale: Since CT-3 is amphiphilic, the most stable formulation involves anchoring the caprooyl tail into the lipid bilayer during film formation, rather than trapping it passively in the aqueous core.

Materials Required[1][2][3][8][9][10][11][12][13][14][15]

- Caprooyl Tetrapeptide-3 (Lyophilized powder). Note: If using commercial liquid premix, see Section 4.1 Note.
- HSPC (Lipoid S 100-3).
- Cholesterol.[7][8]
- Solvents: Chloroform (CHCl₃), Methanol (MeOH).[9][10]
- Hydration Media: PBS (pH 7.4).[10]

Step-by-Step Methodology

1. Preparation of Stock Solutions

- Lipid Stock: Dissolve HSPC and Cholesterol (Molar Ratio 70:30) in Chloroform at 20 mg/mL.
- Peptide Stock: Dissolve CT-3 in Methanol at 2 mg/mL. Causality: Methanol is miscible with Chloroform and solubilizes the peptide, allowing homogeneous mixing.

2. Film Formation

- Combine Lipid Stock and Peptide Stock in a round-bottom flask.
- Target Ratio: Lipid:Peptide = 20:1 (w/w).
- Evaporation: Attach to a Rotary Evaporator.
 - Vacuum:[9][10][11] 200 mbar (gradually lower to 50 mbar).
 - Bath Temp: 45°C.[9]

- Rotation: 100 rpm.
- Critical Step: Continue drying under high vacuum (or nitrogen stream) for at least 4 hours to remove trace solvents.[9] Residual chloroform destabilizes bilayers and is toxic.

3. Hydration

- Pre-heat PBS buffer to 60°C (must be of HSPC).
- Add buffer to the dried film.[10]
- Rotate at 60°C for 45-60 minutes without vacuum.
- Observation: The film should peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).

4. Downsizing (Extrusion)

- Pass the MLV suspension through a polycarbonate membrane extruder.
- Sequence: 5 passes through 400 nm
5 passes through 200 nm
11 passes through 100 nm.
- Temp Control: Maintain extruder temperature at 60°C. Extruding below will rupture the membrane and clog the filter.

5. Purification (Optional)

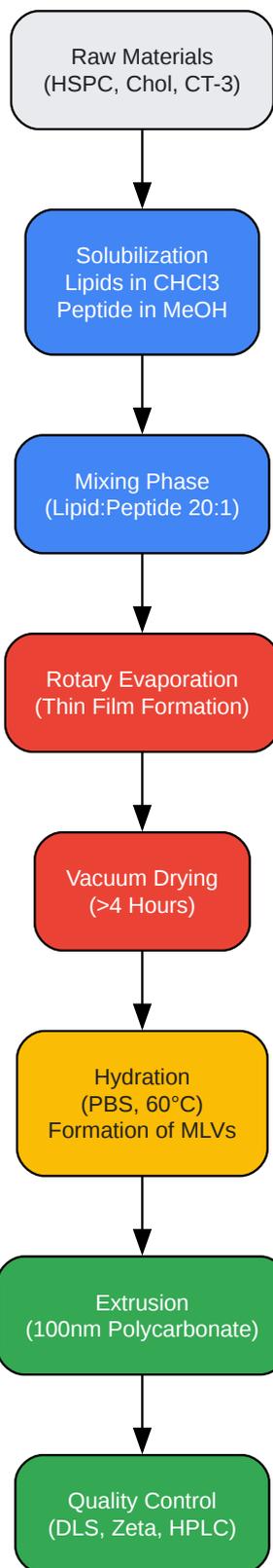
- Dialysis (MWCO 3.5 kDa) against PBS to remove unencapsulated peptide.

4.1 Note on Commercial Liquid Premixes

If using a commercial CT-3 solution (e.g., in glycerin/water), you cannot use the organic phase method above. Instead:

- Form the lipid film (Lipids only).
- Dissolve the commercial CT-3 liquid into the Hydration Buffer.
- Hydrate the film with this solution. Efficiency will be lower as the peptide competes for encapsulation in the core rather than anchoring in the bilayer.

Experimental Workflow Diagram



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Figure 2: Manufacturing workflow for CT-3 liposomes using the co-solvency Thin Film Hydration method.

Characterization & Validation Protocols

To ensure scientific integrity, the following parameters must be validated.

Particle Size & Polydispersity (DLS)

- Instrument: Malvern Zetasizer or equivalent.
- Protocol: Dilute 10 μ L of liposomes in 990 μ L PBS. Measure at 25°C.
- Acceptance Criteria:
 - Z-Average: 100–150 nm (optimal for dermal penetration).
 - PDI (Polydispersity Index): < 0.2 (indicates monodisperse population).

Encapsulation Efficiency (EE%)

- Method: Ultrafiltration centrifugation.
- Protocol:
 - Place 500 μ L liposomes in a spin column (MWCO 10 kDa).
 - Centrifuge at 14,000g for 30 min.
 - Collect filtrate (free peptide).
 - Lyse the retentate (liposomes) with 0.1% Triton X-100 to release encapsulated peptide.
 - Quantify both fractions using HPLC (C18 column, Acetonitrile/Water gradient).
- Calculation:

Stability Testing

- Stress Test: Centrifuge at 3000g for 1 hour. No sedimentation should occur.

- Storage: Monitor Size and PDI at 4°C for 4 weeks. An increase in size >10% indicates fusion/aggregation.

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